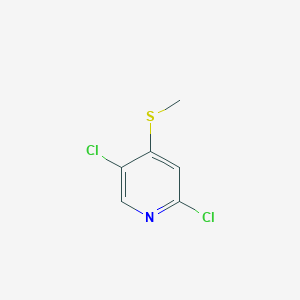

2,5-Dichloro-4-(methylthio)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis Research

Pyridine and its derivatives are of paramount importance in both industrial and biochemical research. scholarsresearchlibrary.com They serve as versatile solvents and, more critically, as fundamental building blocks for the synthesis of a wide range of target compounds. These include pharmaceuticals, agrochemicals such as insecticides and herbicides, vitamins, food flavorings, and dyes. scholarsresearchlibrary.com The ability to introduce various functional groups onto the pyridine scaffold allows chemists to construct complex molecular architectures with tailored biological activities and material properties.

Overview of Halogenated Pyridines as Versatile Chemical Scaffolds

Halogenated pyridines are particularly valuable intermediates in organic synthesis. innospk.comchemrxiv.orgnih.govresearchgate.net The presence of halogen atoms, such as chlorine, on the pyridine ring provides reactive handles for a variety of chemical transformations. innospk.comchemrxiv.org These transformations often involve nucleophilic substitution reactions, where the halogen is displaced by another functional group, enabling the synthesis of diverse and complex molecules. innospk.com Dichloropyridines, such as 2,4-dichloropyridine (B17371) and 2,5-dichloropyridine (B42133), are widely used as starting materials for the production of pharmaceuticals and agrochemicals. innospk.comnbinno.com The position of the chlorine atoms on the pyridine ring dictates the regioselectivity of subsequent reactions, making the specific isomer of dichloropyridine a critical choice for synthetic chemists.

Unique Contribution of Alkylthio Functionality to Pyridine Reactivity

The introduction of an alkylthio group, such as a methylthio (-SCH3) group, to a pyridine ring introduces another layer of chemical reactivity. clockss.orgrsc.orgrsc.org The sulfur atom can influence the electronic properties of the pyridine ring and can itself be a site for chemical modification. For instance, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic substitution reactions. arkat-usa.org Furthermore, the alkylthio group can direct the regioselectivity of reactions on the pyridine ring. clockss.org

Scope and Academic Relevance of 2,5-Dichloro-4-(methylthio)pyridine in Chemical Research

The compound this compound, with its combination of two chlorine atoms and a methylthio group on the pyridine ring, represents a highly functionalized and synthetically versatile scaffold. guidechem.combldpharm.com Its structure suggests multiple potential reaction pathways, making it a subject of academic interest for the development of novel synthetic methodologies and the creation of new chemical entities. The interplay between the directing effects of the chloro and methylthio substituents, as well as their potential to act as leaving groups, offers a rich area for chemical exploration. Research into this specific compound contributes to the broader understanding of the chemistry of polysubstituted pyridines and their application in constructing more complex molecular frameworks.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5Cl2NS |

| Molecular Weight | 192.95 g/mol |

| CAS Number | 474824-43-6 |

Note: The data in this table is compiled from publicly available chemical databases. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXPBALJKSERCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2,5 Dichloro 4 Methylthio Pyridine

Mechanistic Studies of Halogen Displacement Reactions

Halogen displacement on the 2,5-dichloro-4-(methylthio)pyridine scaffold is a key transformation, primarily proceeding through nucleophilic aromatic substitution (SNAr).

Nucleophilic substitution on pyridine (B92270) and its derivatives is generally favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comvaia.com In the case of this compound, the potential sites for nucleophilic attack are the chlorinated carbons C2 and C5.

The attack of a nucleophile at the C2 or C4 position results in an anionic intermediate where one of the resonance structures places the negative charge directly on the nitrogen atom, a significant stabilizing contribution. stackexchange.comquora.com Conversely, attack at the C3 or C5 position does not allow for this delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.com Therefore, nucleophilic attack is electronically favored at the C2 position over the C5 position. The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.org

Table 1: Factors Influencing Nucleophilic Substitution on the Pyridine Ring

| Position of Attack | Intermediate Stability | Key Stabilizing Factor |

|---|---|---|

| C2 (ortho) | More Stable | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.com |

| C4 (para) | More Stable | Negative charge delocalized onto the electronegative nitrogen atom. quora.com |

The methylthio (-SMe) group at the C4 position is primarily an electron-donating group through resonance, which can influence the reactivity of the pyridine ring. However, its own reactivity is an important aspect of the molecule's chemistry. While it is generally stable, it is susceptible to oxidation. Under certain conditions, particularly after oxidation to a methylsulfonyl group (-SO₂Me), it can act as a leaving group, although chloride is typically more labile.

Regioselectivity in Chemical Transformations of the Dichloropyridine Scaffold

Regioselectivity in reactions of this compound is a critical consideration for synthetic applications. The two chlorine atoms at C2 and C5 exhibit different reactivities.

Electronic Factors : As discussed, the C2 position is electronically activated towards nucleophilic attack compared to the C5 position due to its proximity to the ring nitrogen. stackexchange.com

Steric Factors : The C2 position is flanked by the ring nitrogen and the C3-hydrogen, while the C5 position is between the C4-methylthio group and the C6-hydrogen. Steric hindrance can play a role depending on the size of the incoming nucleophile and any coordinating catalysts.

Reaction Conditions : In palladium-catalyzed cross-coupling reactions, the choice of ligand or the absence thereof can dramatically alter the regioselectivity. Conventionally, halides adjacent to the nitrogen (the C2-Cl) are more reactive. nih.gov However, specific ligand-free conditions have been developed that show unprecedented C5-selectivity in the cross-coupling of 2,5-dichloropyridine (B42133). nih.gov This switch in selectivity is thought to be related to the involvement of palladium nanoparticles under these conditions. nih.gov

Oxidative Transformations of the Thioether Moiety (e.g., to sulfoxides and sulfones)

The sulfur atom of the methylthio group is in a low oxidation state and can be readily oxidized. This transformation significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

The oxidation typically proceeds in two stages: first to the methylsulfinyl (sulfoxide) group and then to the methylsulfonyl (sulfone) group. Common oxidizing agents for these transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

The resulting methylsulfonyl group is a much better leaving group than the methylthio or chloride groups. This property can be exploited in sequential reactions where, after an initial substitution at a chlorine-bearing position, the sulfone is displaced by a second nucleophile. For instance, in the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines were found to selectively displace the sulfone group over the chlorides. researchgate.net

Table 2: Oxidation States of the Thioether Moiety

| Moiety | Name | Oxidation State of Sulfur | Electronic Effect |

|---|---|---|---|

| -SMe | Methylthio | -2 | Electron-donating (resonance) |

| -S(O)Me | Methylsulfinyl | 0 | Electron-withdrawing |

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, and they have been applied to halogenated pyridine scaffolds. fiveable.meresearchgate.net These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

For this compound, these reactions allow for the selective functionalization at either the C2 or C5 position. The general order of halide reactivity in these couplings is I > Br > OTf >> Cl. libretexts.org While chlorides are less reactive, suitable catalyst systems can achieve efficient coupling.

Suzuki-Miyaura Coupling : This reaction couples the dichloropyridine with an organoboron reagent to form a C-C bond. libretexts.org

Negishi Coupling : Involves the reaction with an organozinc reagent for C-C bond formation. fiveable.me

Buchwald-Hartwig Amination : Used to form C-N bonds by coupling with an amine. sigmaaldrich.com

Stille Coupling : Employs an organostannane reagent for C-C bond formation. fiveable.me

A key challenge and opportunity is controlling the site of the coupling. Research on 2,5-dichloropyridine has shown that ligand-free conditions, specifically Jeffery conditions, can direct Suzuki couplings to the C5 position with high selectivity, a reversal of the conventional C2 selectivity. nih.gov This allows for a stepwise functionalization of the pyridine ring.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | libretexts.org |

| Negishi | Organozinc Reagent | C-C | fiveable.me |

| Buchwald-Hartwig | Amine | C-N | sigmaaldrich.com |

| Stille | Organostannane Reagent | C-C | fiveable.me |

Reactivity with Nitrogen-Containing Nucleophiles and Hydrazines

This compound reacts with various nitrogen nucleophiles, such as primary and secondary amines, and hydrazines, via the SNAr mechanism. The regioselectivity of these reactions is governed by the principles outlined in section 3.2.

The nucleophilicity of the amine or hydrazine (B178648) plays a significant role; more nucleophilic reagents will react more readily. researchgate.net Generally, the reaction is expected to occur preferentially at the C2 position. However, the outcome can be influenced by reaction conditions such as temperature, solvent, and the presence of a base. In some cases, with strong bases or high temperatures, disubstitution may occur. The reaction with hydrazine is of particular interest as the resulting hydrazinyl-pyridine can be a precursor for the synthesis of fused heterocyclic systems like pyrazolopyridines.

Derivatization and Structural Diversity of 2,5 Dichloro 4 Methylthio Pyridine Scaffolds

Synthesis of Pyridine-Based Heterocyclic Compounds Utilizing the 2,5-Dichloro-4-(methylthio)pyridine Core

There is no available scientific literature that describes the use of this compound as a core scaffold for the synthesis of other pyridine-based heterocyclic compounds. While the synthesis of various pyridine (B92270) derivatives from different precursors is a well-established field of organic chemistry, specific methodologies starting from this particular compound are not documented. General synthetic routes for pyridines often involve condensation reactions, such as the Hantzsch pyridine synthesis, or functionalization of pre-existing pyridine rings. However, no examples of these reactions have been published using this compound.

Exploration of Structure-Reactivity and Structure-Property Relationships in Novel Analogs

A prerequisite for exploring structure-reactivity and structure-property relationships is the synthesis and characterization of a series of novel analogs. As there are no published studies on the synthesis of derivatives from this compound, there is consequently no data available on the structure-reactivity or structure-property relationships of any such analogs. This area of research remains unexplored.

Design and Synthesis of Polysubstituted Pyridine Derivatives

The design and synthesis of polysubstituted pyridine derivatives is a crucial aspect of medicinal and materials chemistry. The chlorine and methylthio groups on the this compound scaffold could theoretically serve as handles for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling. However, no specific examples or protocols for the synthesis of polysubstituted pyridine derivatives originating from this compound have been reported in the scientific literature.

Generation of Chemical Libraries Based on the this compound Framework

The generation of chemical libraries is a key strategy in drug discovery and materials science. The concept involves the systematic, parallel synthesis of a large number of related compounds. There is no evidence in the current scientific or patent literature to suggest that this compound has been utilized as a foundational scaffold for the generation of any chemical libraries.

Stereochemical Considerations in Derivatization Processes

Stereochemistry is a critical consideration in derivatization processes, particularly when creating chiral molecules for biological applications. This involves understanding and controlling the three-dimensional arrangement of atoms. As there are no published derivatization processes for this compound, there has been no investigation into the stereochemical outcomes of any potential reactions. Therefore, no information on stereochemical considerations is available.

Theoretical and Computational Studies on 2,5 Dichloro 4 Methylthio Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. nih.gov These calculations optimize the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state. For derivatives of pyridine (B92270), DFT methods have been successfully used to predict structural parameters. nih.gov

The optimized structure of 2,5-Dichloro-4-(methylthio)pyridine reveals the precise bond lengths, bond angles, and dihedral angles that define its shape. These computational results are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com The calculations account for the electronic effects of the chloro and methylthio substituents on the pyridine ring, providing a detailed picture of the molecule's steric and electronic landscape.

Table 1: Selected Predicted Geometrical Parameters for Pyridine Derivatives Note: Data for the specific title compound is not available. This table presents representative data for related structures to illustrate the outputs of DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.40 | 118 - 121 |

| C-N (ring) | 1.33 - 1.34 | 117 - 123 |

| C-Cl | ~1.74 | N/A |

| C-S | ~1.77 | N/A |

| S-C (methyl) | ~1.81 | N/A |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. scirp.org From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These descriptors provide quantitative measures of the molecule's reactivity and are used to predict how it will interact with other chemical species. mdpi.com For substituted pyridines and similar aromatic systems, DFT calculations are routinely used to determine these parameters and rationalize their chemical behavior. semanticscholar.orgkarazin.ua

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: Values are illustrative for a substituted aromatic system and calculated at a representative DFT level.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -1.82 |

Vibrational Spectroscopy Analysis and Computational Prediction (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. nih.gov Computational methods, particularly DFT, can predict these vibrational frequencies with a high degree of accuracy. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.gov

These predicted spectra are invaluable for interpreting experimental results. researchgate.net They allow for the assignment of specific absorption bands in the experimental FT-IR and FT-Raman spectra to particular vibrational modes, such as C-H stretching, C-Cl stretching, or pyridine ring deformations. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to excellent agreement between theoretical and experimental data. nih.gov This combined experimental and computational approach provides a comprehensive understanding of the molecule's vibrational properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers powerful tools for predicting NMR chemical shifts (¹H and ¹³C), which can aid in the assignment of experimental spectra and provide insights into molecular conformation. liverpool.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, have become standard for calculating the magnetic shielding tensors of nuclei in a molecule. researchgate.net

The predicted chemical shifts for the hydrogen and carbon atoms in this compound can be compared with experimental data to confirm its structure. researchgate.net Discrepancies between calculated and observed shifts can indicate the presence of specific conformational preferences or intermolecular interactions in solution. liverpool.ac.uk Machine learning models are also increasingly being used to predict NMR shifts with high accuracy, often trained on large databases of experimental and calculated data. nih.govnih.gov

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: This table illustrates the typical correlation between predicted and experimental data for substituted aromatic compounds. Specific data for the title compound is not available.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 (C-Cl) | 150.1 | 149.8 |

| C3 (C-H) | 124.5 | 124.2 |

| C4 (C-S) | 140.2 | 140.5 |

| C5 (C-Cl) | 130.8 | 131.1 |

| C6 (C-H) | 121.7 | 121.5 |

Non-Covalent Interaction (NCI) Analysis and Supramolecular Chemistry Modeling

Beyond the covalent bonds that hold a molecule together, weaker non-covalent interactions play a crucial role in determining its physical properties and how it interacts with its environment. ias.ac.in The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. nih.govscielo.org.mx

By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified and visualized as surfaces. scielo.org.mxnih.gov The color of these surfaces indicates the nature and strength of the interaction, with blue often representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals forces, and red signifying steric repulsion. nih.gov This analysis is critical for understanding the supramolecular chemistry of this compound, predicting its crystal packing, and modeling its interactions with other molecules. ias.ac.inmdpi.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction involving this compound. This involves locating the transition states—the high-energy structures that connect reactants to products.

The energy barrier of a reaction, determined by the energy difference between the reactants and the transition state, dictates the reaction rate. Modeling these pathways provides detailed insights into bond-breaking and bond-forming processes, the influence of substituents on reactivity, and the role of catalysts. While specific reaction pathway analyses for this compound are not widely published, these computational techniques are broadly applicable to understand its potential transformations, such as nucleophilic aromatic substitution or oxidation of the sulfur atom.

Advanced Analytical Methodologies for Characterization of 2,5 Dichloro 4 Methylthio Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2,5-Dichloro-4-(methylthio)pyridine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of the elemental composition and confirmation of the molecular formula. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for this purpose.

For this compound (C₆H₅Cl₂NS), the expected exact mass can be calculated. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a primary diagnostic feature in the mass spectrum.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.gov The fragmentation pattern of this compound is influenced by the stability of the pyridine (B92270) ring and the nature of its substituents. Common fragmentation pathways for substituted pyridines and related compounds include the loss of substituents or parts of the side chains. jcsp.org.pkmiamioh.edu

Expected fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): A primary fragmentation event leading to the [M-15]⁺ ion.

Loss of a chlorine radical (•Cl): Cleavage of a C-Cl bond to form the [M-35]⁺ ion.

Loss of the entire methylthio group (•SCH₃): Resulting in a dichloropyridyl cation.

Ring fragmentation: At higher energies, the stable pyridine ring can undergo cleavage, yielding smaller charged fragments.

| Ion/Fragment | Molecular Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₅³⁵Cl₂NS | 196.9519 | Molecular Ion |

| [M+2]⁺ | C₆H₅³⁵Cl³⁷ClNS | 198.9490 | Isotopic Peak |

| [M-CH₃]⁺ | C₅H₂³⁵Cl₂NS | 181.9261 | Loss of methyl radical |

| [M-Cl]⁺ | C₆H₅³⁵ClNS | 161.9831 | Loss of chlorine radical |

Advanced NMR Spectroscopy (e.g., 2D NMR techniques) for Comprehensive Structural Elucidation

While 1D NMR (¹H and ¹³C) provides initial information, advanced two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern of this compound.

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methylthio group protons.

¹³C NMR: The carbon spectrum would display six distinct signals: four for the pyridine ring carbons (two substituted and two proton-bearing) and one for the methylthio carbon.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other. researchgate.netscience.govyoutube.com For this molecule, a COSY spectrum would show no correlation for the aromatic protons as they are not adjacent, confirming their isolated positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. science.govyoutube.comresearchgate.netscribd.com It would definitively link the aromatic proton signals to their corresponding carbon signals on the pyridine ring and the methyl proton signal to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. science.govyoutube.comresearchgate.netscribd.com This is the most powerful technique for confirming the substitution pattern. For instance, the protons of the methylthio group would show a correlation to the C4 carbon of the pyridine ring, confirming the position of the methylthio group. Similarly, long-range correlations from the ring protons (H3 and H6) to adjacent and non-adjacent carbons would confirm the positions of the chloro substituents.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | ~150 | - |

| 3 | ~7.5 | ~125 | H3 → C2, C4, C5 |

| 4 | - | ~145 | - |

| 5 | - | ~130 | - |

| 6 | ~8.3 | ~150 | H6 → C2, C4, C5 |

| S-CH₃ | ~2.5 | ~15 | S-CH₃ → C4 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, SFC)

Chromatographic methods are fundamental for determining the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the most common methods for purity analysis. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.plresearchgate.netpensoft.net UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. It is considered an orthogonal technique to reversed-phase LC, offering different selectivity. researchgate.netteledynelabs.comresearchgate.net Pyridine-based or other polar stationary phases can be particularly effective for the separation of pyridine-containing compounds. researchgate.netsepax-tech.com SFC is also advantageous for preparative separations due to the ease of removing the mobile phase.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection |

|---|---|---|---|

| RP-UPLC | C18 (e.g., Acquity BEH C18) | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | UV/Vis (e.g., 254 nm), MS |

| SFC | 2-Ethylpyridine or Diol | A: Supercritical CO₂ B: Methanol (Isocratic or Gradient) | UV/Vis, MS |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.commdpi.com

For this compound, a crystal structure would unequivocally confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal crucial information about the supramolecular arrangement, including intermolecular interactions such as:

Halogen bonding: Interactions involving the chlorine atoms.

π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

C-H···N or C-H···S hydrogen bonds: Weak hydrogen bonds that can influence the crystal packing.

Analysis of the crystal packing provides insights into the physical properties of the solid material, such as melting point and solubility. acs.orgmdpi.com

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy (often using an attenuated total reflectance probe, ATR-FTIR or ReactIR) and Raman spectroscopy, allow for the real-time monitoring of reactions. aps.org These process analytical technologies (PAT) provide valuable kinetic and mechanistic information by tracking the concentration of reactants, intermediates, and products throughout the course of a reaction.

During the synthesis of this compound, for example, from a precursor like 2,4,5-trichloropyridine (B3024347) via nucleophilic substitution with sodium thiomethoxide, in situ spectroscopy could be used to:

Monitor the disappearance of the C-Cl vibrational band of the starting material at the 4-position.

Track the appearance of vibrational bands associated with the C-S and S-CH₃ bonds of the product. researchgate.net

Observe changes in the pyridine ring vibration modes, which are sensitive to the substitution pattern. cdnsciencepub.comresearchgate.net

This real-time data is crucial for reaction optimization, ensuring complete conversion, and identifying the formation of any transient intermediates or byproducts. sigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for 2,5-Dichloro-4-(methylthio)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,5-dichloro-4-halopyridine derivatives with methylthiolate ions (generated from sodium methoxide and methyl mercaptan) in anhydrous DMF under nitrogen at 20–25°C . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst/base : Sodium methoxide or KOH improves reactivity.

- Temperature : Mild conditions (20–25°C) prevent side reactions like oxidation of the thiol group.

Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization is recommended. Validate purity using HPLC (≥98%) and 1H NMR .

Q. How can researchers validate conflicting physicochemical property predictions (e.g., pKa, boiling point) for this compound?

Predicted properties (e.g., pKa ~9.6, boiling point ~307°C) should be experimentally verified:

- pKa determination : Use potentiometric titration in aqueous/organic solvent mixtures.

- Boiling point : Employ differential scanning calorimetry (DSC) for thermal stability analysis.

- Density : Measure via gas pycnometry or gravimetric methods.

Discrepancies may arise from computational model limitations; experimental validation is critical for accurate data .

Q. What safety protocols are essential for handling this compound?

While not explicitly classified as hazardous in some studies , assume toxicity based on structural analogs (e.g., chlorinated pyridines):

- Personal protective equipment (PPE) : Gloves, lab coat, and fume hood use.

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH before incineration.

Refer to GHS guidelines for emergency response (e.g., P301+P310 for ingestion) .

Advanced Research Questions

Q. How can mechanistic insights into the methylthio group’s reactivity be applied to functionalize this compound?

The methylthio (–SCH₃) group undergoes nucleophilic substitution or oxidation:

- Oxidation : Use m-CPBA to convert –SCH₃ to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) for polarity modulation.

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by replacing –Cl with aryl/heteroaryl groups .

Monitor reaction progress via LC-MS and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

Conflicting NMR signals may arise from dynamic rotational barriers or impurities:

Q. How can computational modeling predict the compound’s biological activity or environmental fate?

Use density functional theory (DFT) or molecular docking:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.